2-(Aminomethyl)-2-fluorohept-6-en-1-amine dihydrochloride
Description
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Properties
IUPAC Name |
2-fluoro-2-pent-4-enylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c1-2-3-4-5-8(9,6-10)7-11;;/h2H,1,3-7,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJPGBOAEZHIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(Aminomethyl)-2-fluorohept-6-en-1-amine dihydrochloride is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine in organic compounds often enhances their pharmacological properties, including increased potency and selectivity in biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C₈H₁₄Cl₂FN
- Molecular Weight : 202.11 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of 2-(aminomethyl)-2-fluorohept-6-en-1-amine involves several steps:
- Starting Materials : The synthesis typically starts with readily available fluorinated precursors.
- Reactions : Key reactions include nucleophilic substitutions and reductions to introduce the amino group and the double bond.
- Purification : The final product is purified through crystallization or chromatography to obtain the dihydrochloride salt form.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have demonstrated that fluorinated compounds similar to 2-(aminomethyl)-2-fluorohept-6-en-1-amine possess significant antimicrobial properties against various bacterial strains .
- Anticancer Potential : Preliminary data suggest that the compound may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Scientific Research Applications
Medicinal Chemistry
The incorporation of fluorine into drug candidates has been shown to improve their pharmacokinetic properties. Research indicates that compounds like 2-(aminomethyl)-2-fluorohept-6-en-1-amine dihydrochloride may serve as scaffolds for developing new analgesics or anti-inflammatory agents. The strategic design of fluorinated compounds has been linked to enhanced potency and reduced side effects in therapeutic applications.
Case Study: Pain Management
A study on α-fluoro analogues of capsaicin demonstrated that modifications with fluorine could lead to improved analgesic properties while minimizing adverse effects. This suggests that similar strategies could be applied to this compound for pain management applications .
Anticancer Research
Fluorinated compounds have been extensively studied for their anticancer properties. The unique electronic characteristics imparted by fluorine can influence the interaction of these compounds with cancer-related targets.
Case Study: Fluorotaxoids
Recent studies on next-generation fluorotaxoids reveal that fluorinated derivatives exhibit significantly higher potency against drug-resistant cancer cell lines compared to traditional chemotherapeutic agents like paclitaxel. This highlights the potential of fluorinated compounds like this compound in cancer therapy .
Antimicrobial Activity
Fluorinated compounds have shown promise in antimicrobial applications due to their ability to disrupt bacterial membranes or inhibit key enzymatic functions.
Research Insights
The role of fluorine in enhancing the activity of antimicrobial agents has been documented, indicating that compounds like this compound could be explored as potential candidates for developing new antibiotics or antifungal agents .
Data Table: Comparative Analysis of Fluorinated Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Anticancer, Analgesic | Potential for high potency against resistant strains; improved analgesic properties |
| α-Fluoro Capsaicin Analog | Analgesic | Enhanced pain relief with fewer side effects |
| Fluorotaxoids | Anticancer | Greater efficacy in resistant cancer cell lines |
| Fluoro-Acylhydrazones | Antifungal | High potency against fungal pathogens |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
